molecular formula C16H25N7O2 B2542066 N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-6-oxopiperidine-3-carboxamide CAS No. 2034406-63-6

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-6-oxopiperidine-3-carboxamide

Cat. No.: B2542066
CAS No.: 2034406-63-6
M. Wt: 347.423
InChI Key: AUIKFTXBPQLETB-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-6-oxopiperidine-3-carboxamide is a complex organic compound featuring a triazine ring substituted with dimethylamino and pyrrolidinyl groups, linked to a piperidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Route 1: Starting from 4,6-dichloro-1,3,5-triazine, the compound can be synthesized via nucleophilic substitution with dimethylamine and pyrrolidine in separate steps, followed by reaction with piperidine-3-carboxamide.

  • Route 2: Another approach involves the initial formation of a triazine intermediate, which undergoes sequential substitution and coupling reactions under controlled temperatures and pH conditions.

Industrial Production Methods

  • Large-scale synthesis involves automated reactors, continuous flow chemistry, and precise control of temperature, pressure, and reactant concentrations to maximize yield and purity. Commonly, catalysts and solvents like N,N-dimethylformamide (DMF) are employed to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation at the dimethylamino group, forming N-oxide derivatives.

  • Reduction: Reduction of the triazine ring can yield various partially hydrogenated products.

  • Substitution: Both the triazine and piperidine rings are susceptible to nucleophilic and electrophilic substitutions, altering the compound's functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products

  • From Oxidation: N-oxide derivatives.

  • From Reduction: Hydrogenated triazine compounds.

  • From Substitution: Various substituted triazines and piperidine derivatives.

Scientific Research Applications

Chemistry

  • Catalysis: Utilized as a ligand in organometallic catalysis for hydrogenation and cross-coupling reactions.

  • Material Science: Incorporation into polymers to enhance thermal stability and chemical resistance.

Biology

  • Drug Development: Investigated for potential pharmaceutical properties, such as enzyme inhibition and receptor modulation.

  • Biochemical Probes: Employed as a molecular probe to study protein-ligand interactions and enzyme kinetics.

Medicine

  • Therapeutics: Research into its potential as an anti-cancer and anti-inflammatory agent.

  • Diagnostics: Development of diagnostic assays leveraging its binding affinity to specific biomarkers.

Industry

  • Agriculture: Explored as a possible component in agrochemicals for pest and weed control.

  • Chemical Manufacturing: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets:

  • Binding to Enzymes: Inhibition of enzyme activity by forming stable complexes with active sites.

  • Modulating Receptor Activity: Interaction with cellular receptors, altering signal transduction pathways.

  • Pathway Interference: Disruption of critical biochemical pathways, leading to desired therapeutic or chemical outcomes.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl)methyl)piperidine-3-carboxamide

  • **N-(4-(methylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)piperidine-3-carboxamide

Unique Features

  • Structural Uniqueness: The combination of a dimethylamino group with a pyrrolidine and piperidine scaffold is relatively rare.

  • Reactivity: Exhibits distinct reactivity profiles compared to other triazine derivatives, influencing its application potential.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N7O2/c1-22(2)15-19-12(20-16(21-15)23-7-3-4-8-23)10-18-14(25)11-5-6-13(24)17-9-11/h11H,3-10H2,1-2H3,(H,17,24)(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIKFTXBPQLETB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3CCC(=O)NC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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